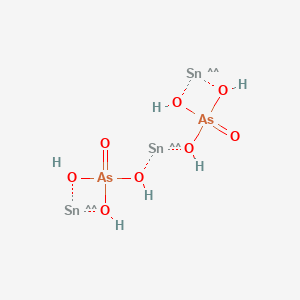
Stannous arsenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannous arsenate is a chemical compound composed of tin and arsenic, with the chemical formula SnHAsO4 It is known for its applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stannous arsenate can be synthesized through the reaction of stannous chloride (SnCl2) with sodium arsenate (Na2HAsO4) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{SnCl}_2 + \text{Na}_2\text{HAsO}_4 \rightarrow \text{SnHAsO}_4 + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and pH, to achieve high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Stannous arsenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form stannic arsenate (SnHAsO4).
Reduction: The compound can be reduced to elemental tin and arsenic under specific conditions.
Substitution: this compound can participate in substitution reactions with other metal ions, leading to the formation of different metal arsenates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective reducing agents.
Reaction Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.
Major Products:
Oxidation: Stannic arsenate (SnHAsO4)
Reduction: Elemental tin (Sn) and arsenic (As)
Substitution: Various metal arsenates, depending on the substituting metal ion.
Applications De Recherche Scientifique
Stannous arsenate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of arsenic and tin.
Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism in organisms.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of stannous arsenate involves its interaction with cellular proteins and enzymes. The compound can bind to sulfhydryl groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. Additionally, this compound can interfere with cellular signaling pathways, resulting in altered gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Stannous arsenate can be compared with other arsenate compounds, such as:
Sodium arsenate (Na2HAsO4): Similar in structure but contains sodium instead of tin.
Potassium arsenate (K2HAsO4): Contains potassium instead of tin.
Calcium arsenate (CaHAsO4): Contains calcium instead of tin.
Uniqueness: this compound is unique due to the presence of tin, which imparts distinct chemical properties and reactivity compared to other arsenate compounds
Propriétés
InChI |
InChI=1S/2AsH3O4.3Sn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNVIWOTTWUWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)O.O[As](=O)(O)O.[Sn].[Sn].[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2H6O8Sn3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














